1-(Dichloroacetyl)pyridin-4(1H)-one

Description

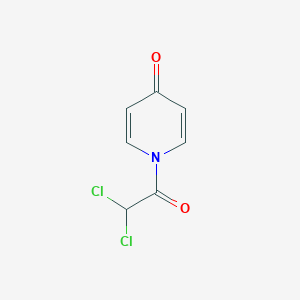

Structure

2D Structure

3D Structure

Properties

CAS No. |

74669-37-7 |

|---|---|

Molecular Formula |

C7H5Cl2NO2 |

Molecular Weight |

206.02 g/mol |

IUPAC Name |

1-(2,2-dichloroacetyl)pyridin-4-one |

InChI |

InChI=1S/C7H5Cl2NO2/c8-6(9)7(12)10-3-1-5(11)2-4-10/h1-4,6H |

InChI Key |

PARDYBJNTZICAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=CC1=O)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformative Studies of 1 Dichloroacetyl Pyridin 4 1h One

Reactivity of the Dichloroacetyl Moiety

The dichloroacetyl group is a potent electrophile due to the electron-withdrawing effects of the two chlorine atoms and the adjacent carbonyl group. This electronic feature governs the reactivity of this part of the molecule, making it susceptible to reactions at both the carbonyl carbon and the dichloromethyl carbons.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The carbonyl carbon of the dichloroacetyl group is highly electrophilic, making it a prime target for nucleophilic acyl substitution. In this reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the pyridin-4(1H)-one leaving group would theoretically yield a new dichloroacetyl derivative. However, the stability of the resulting pyridin-4(1H)-one anion influences the feasibility of this reaction.

In related systems, such as N-acylamino amides, the amide bond can be surprisingly labile under certain conditions. For instance, remote amide bonds in N-acyl amino acid derivatives have been shown to undergo hydrolysis under mild acidic conditions. acs.org The rate of this hydrolysis is dependent on the electronic nature of the acyl group. acs.org While specific studies on 1-(dichloroacetyl)pyridin-4(1H)-one are not prevalent, it can be inferred that strong nucleophiles or specific catalytic conditions would be necessary to achieve efficient substitution at the dichloroacetyl carbonyl center.

The activation of amide groups towards nucleophilic attack is a well-established strategy. Electrophilic activation using reagents like triflic anhydride (B1165640) or other Lewis acids can render the carbonyl carbon more susceptible to attack by even weak nucleophiles. mdpi.comacs.org For example, various amides can be converted to esters under mild conditions using an electrophilic activation strategy. acs.org

| Nucleophile | Reagent/Conditions | Expected Product Type | Reference |

| Water (Hydrolysis) | Acidic conditions (e.g., TFA/water) | Dichloroacetic acid and Pyridin-4(1H)-one | acs.org |

| Alcohol (Alcoholysis) | Electrophilic activation (e.g., Tf₂O) | Dichloroacetate (B87207) ester | acs.org |

| Amine (Aminolysis) | Heat or base catalysis | N-substituted dichloroacetamide | scielo.br |

Table 1: Predicted Nucleophilic Acyl Substitution Reactions at the Dichloroacetyl Carbonyl of this compound. This table is predictive and based on the reactivity of analogous N-acyl compounds.

Reactivity of the Alpha-Halogenated Carbons (e.g., Dichloromethyl Group)

The two chlorine atoms on the alpha-carbon of the dichloroacetyl group are susceptible to nucleophilic substitution, although this is generally less facile than substitution at the carbonyl carbon. The reactivity of these halogens is enhanced by the adjacent electron-withdrawing carbonyl group.

In analogous compounds like N-chloroacetyl-2,6-diarylpiperidin-4-ones, the chloroacetyl group readily undergoes nucleophilic substitution with amines such as N-methylpiperazine. researchgate.net This suggests that the dichloroacetyl moiety in this compound would react similarly with various nucleophiles, leading to the displacement of one or both chlorine atoms.

Furthermore, reactions of dichloromethane (B109758) with amines demonstrate the general susceptibility of chloromethyl groups to nucleophilic attack by amines, proceeding via an SN2 mechanism. scispace.com The reactivity is, however, sensitive to steric effects. scispace.com In the context of this compound, reactions with soft nucleophiles like thiolates or certain amines could lead to monosubstituted or disubstituted products at the dichloromethyl carbon.

| Nucleophile | Potential Product | Analogous Reaction Reference |

| Amines (e.g., N-methylpiperazine) | 1-((Substituted-amino)chloroacetyl)pyridin-4(1H)-one | researchgate.net |

| Thiolates | 1-(Chloro(thio)acetyl)pyridin-4(1H)-one | General SN2 reactivity |

Table 2: Potential Reactions at the Alpha-Halogenated Carbons of this compound. This table is based on the reactivity of similar chloroacetyl compounds.

Reactions Involving the Pyridin-4(1H)-one Ring System

The pyridin-4(1H)-one ring is an electron-rich system, but the attachment of the strongly electron-withdrawing dichloroacetyl group to the nitrogen atom significantly modulates its reactivity. This N-acylation activates the ring towards nucleophilic attack while deactivating it towards electrophilic substitution.

Electrophilic Aromatic Substitution on the Pyridinone Ring

Electrophilic aromatic substitution on a pyridine (B92270) ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.comyoutube.com The presence of the N-dichloroacetyl group in this compound further deactivates the ring, making electrophilic substitution highly unfavorable. In related N-acylpyridinium salts, the positive charge on the nitrogen atom makes the ring extremely electron-deficient. youtube.com Therefore, typical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not expected to occur under standard conditions. Attempts to force such reactions would likely lead to decomposition or reaction at other sites.

Nucleophilic Additions and Substitutions on the Pyridinone Core

The N-acylation of the pyridin-4(1H)-one ring makes it highly susceptible to nucleophilic attack. The resulting N-acylpyridinium species can be attacked by nucleophiles at the C2 (ortho) and C4 (para) positions. mdpi.comscripps.edu The regioselectivity of this addition is influenced by the nature of the nucleophile and steric factors. mdpi.comscripps.edu

Hard nucleophiles, such as organolithium reagents, tend to favor addition at the C2 position, while softer nucleophiles, like organocuprates, generally add at the C4 position. scripps.edu The addition of Grignard reagents can result in a mixture of 1,2- and 1,4-adducts. scripps.edunih.gov Following the nucleophilic addition, the resulting dihydropyridine (B1217469) can be a stable product or can undergo further transformations. In the case of addition to a pyridin-4-one system, hydrolysis of the intermediate enol ether can lead to the formation of a dihydropyridone. nih.gov

| Nucleophile Type | Position of Attack | Resulting Product Type | Reference |

| Organocuprates | C4 | 1,4-Dihydropyridine derivative | scripps.edu |

| Grignard Reagents | C2 and C4 | Mixture of 1,2- and 1,4-Dihydropyridines | scripps.edunih.gov |

| Boron-based nucleophiles | C2 or C6 (catalyst controlled) | Dihydropyridine derivative | nih.gov |

| Silyl Ketene Acetals | C4 | Dihydropyridone (after hydrolysis) | mdpi.com |

Table 3: Regioselectivity of Nucleophilic Addition to N-Acylpyridinium Systems. This data is based on studies of N-acylpyridinium salts, which are structurally analogous to the activated form of this compound.

Transformations of the Carbonyl Group within the Pyridinone Ring

The carbonyl group of the pyridin-4(1H)-one ring can also undergo chemical transformations, although its reactivity is influenced by its inclusion in the aromatic system and the nature of the N-substituent. In principle, this carbonyl group can react with reducing agents or strong nucleophiles. However, the reactivity of the exocyclic dichloroacetyl carbonyl group is likely to be higher, and chemoselectivity could be an issue.

In related pyridone systems, the ring carbonyl can be involved in condensation reactions. For example, 4-hydroxy-6-methylpyridin-2(1H)-one undergoes condensation with various aldehydes at the C3 position. nih.gov While this compound lacks the C3-activating hydroxyl group, the possibility of reactions at the ring carbonyl or adjacent positions under specific conditions cannot be entirely ruled out, though they are less probable compared to reactions at the dichloroacetyl moiety or nucleophilic addition to the ring.

Rearrangement Reactions and Tautomerism Studies of Pyridinone Derivatives

While the study of pyridinone derivatives is a rich field, no specific research detailing rearrangement reactions or the tautomeric equilibrium of this compound could be located. In principle, pyridin-4-ones can exist in tautomeric forms, primarily the 4-hydroxypyridine (B47283) form and the pyridin-4(1H)-one form. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring and the nitrogen atom. The presence of the dichloroacetyl group on the nitrogen atom would be expected to significantly influence the electronic properties of the pyridinone ring, and thus the tautomeric preference, but without experimental or computational data, any discussion remains purely speculative.

Transition Metal-Catalyzed Reactions Involving the Compound Scaffold

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and pyridinone scaffolds can participate in various catalytic cycles. These can include cross-coupling reactions to modify the pyridinone core or reactions involving the carbonyl group. However, no studies have been published that specifically utilize this compound as a substrate or ligand in transition metal-catalyzed transformations. Research in this area for other N-acylpyridinones has explored their potential in reactions such as C-H activation, coupling processes, and as directing groups, but these findings cannot be directly extrapolated to the dichloroacetyl derivative without specific investigation.

Investigations into Reaction Mechanisms and Kinetics

A fundamental understanding of a compound's reactivity comes from the study of its reaction mechanisms and kinetics. Such studies for this compound would involve, for instance, determining the rate laws for its potential reactions, identifying intermediates, and calculating activation energies. This information is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. The absence of any kinetic or mechanistic studies on this specific compound means that its reactivity profile, including its stability and how it transforms under various conditions, is currently unknown to the scientific community.

Advanced Spectroscopic and Structural Elucidation in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 1-(dichloroacetyl)pyridin-4(1H)-one, both ¹H and ¹³C NMR are instrumental in assigning the positions of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The pyridinone ring protons are expected to show distinct signals. The protons at the 2 and 6 positions (α to the nitrogen) and the protons at the 3 and 5 positions (β to the nitrogen) would appear as distinct sets of doublets due to coupling with their adjacent protons. The dichloroacetyl group possesses a single proton on the α-carbon, which would appear as a singlet. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carbonyl group and the chlorine atoms. In deuterated solvents like CDCl₃, the pyridinone protons typically appear in the aromatic region, while the dichloroacetyl proton is shifted downfield. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the pyridinone ring, the carbons at the 2/6 and 3/5 positions of the ring, the carbonyl carbon of the dichloroacetyl group, and the dichlorinated carbon. The electronegative chlorine atoms cause a significant downfield shift for the carbon atom they are attached to. docbrown.info Similarly, the carbonyl carbons will resonate at low field.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridinone H-2/H-6 | ~8.5 | ~140 |

| Pyridinone H-3/H-5 | ~7.2 | ~120 |

| Dichloroacetyl H | ~6.5 | - |

| Pyridinone C=O | - | ~180 |

| Dichloroacetyl C=O | - | ~165 |

| Dichloroacetyl CCl₂ | - | ~68 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of this compound and for obtaining its molecular weight. nih.gov The compound would be expected to show a prominent molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) in the mass spectrum, depending on the ionization technique used (e.g., Electrospray Ionization - ESI).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and thus the molecular formula of the compound. This is crucial for confirming the identity of this compound. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure. Key fragmentation pathways would likely involve the cleavage of the N-C bond between the pyridinone ring and the dichloroacetyl group, as well as the loss of chlorine atoms. rsc.orgrsc.org

Interactive Data Table: Expected HRMS Fragmentation for this compound

| Fragment | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | C₇H₅Cl₂NO₂ + H⁺ |

| [M-Cl]⁺ | Loss of a chlorine atom | C₇H₅ClNO₂⁺ |

| [C₅H₄NO]⁺ | Pyridinone cation | C₅H₄NO⁺ |

| [CHCl₂CO]⁺ | Dichloroacetyl cation | CHCl₂CO⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The amide carbonyl of the dichloroacetyl group and the ketone carbonyl of the pyridinone ring are expected to appear in the region of 1650-1750 cm⁻¹. The C-Cl stretching vibrations of the dichloroacetyl group would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the pyridinone ring would also be present. researchgate.net

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds. The symmetric stretching of the C-Cl bonds might be more prominent in the Raman spectrum than in the IR spectrum.

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Amide) | Stretching | 1680 - 1720 |

| C=O (Ketone) | Stretching | 1650 - 1690 |

| C-Cl | Stretching | 600 - 800 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., Deuterium (B1214612) Labeling Studies)

To investigate reaction mechanisms or to trace metabolic pathways involving this compound, advanced spectroscopic techniques like deuterium labeling can be employed.

Deuterium Labeling Studies: By selectively replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, it is possible to follow the course of a reaction or a metabolic process. researchgate.net For instance, if the proton on the dichloroacetyl group is replaced with deuterium, the changes in the NMR and mass spectra can be monitored. unimi.it In ¹H NMR, the signal corresponding to that proton would disappear, while in mass spectrometry, the molecular ion peak would shift by one mass unit. researchgate.net This approach is invaluable for understanding reaction kinetics (isotope effects) and for elucidating fragmentation mechanisms in mass spectrometry. unimi.it

Computational and Theoretical Investigations of 1 Dichloroacetyl Pyridin 4 1h One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure and electronic properties of a compound. nih.govyoutube.com These methods are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By solving approximations of the Schrödinger equation, DFT can accurately predict bond lengths, bond angles, and dihedral angles.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net For 1-(Dichloroacetyl)pyridin-4(1H)-one, these calculations would reveal the precise spatial orientation of the dichloroacetyl group relative to the pyridinone ring. The results of such a geometry optimization provide the foundational data for all other computational analyses.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table presents typical parameters that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation. Actual values require specific computation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (pyridinone) | ~1.24 Å |

| Bond Length | C=O (acetyl) | ~1.22 Å |

| Bond Length | N-C (acetyl) | ~1.40 Å |

| Bond Length | C-Cl | ~1.78 Å |

| Bond Angle | C-N-C (ring) | ~120° |

| Dihedral Angle | O=C-N-C (ring) | ~0° or ~180° |

Conformational Analysis and Energy Landscapes

Most non-rigid molecules can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify these different conformers and determine their relative stabilities. By systematically rotating key dihedral angles—such as the one around the N-C bond connecting the acetyl group to the pyridinone ring—and calculating the energy of each resulting structure, an energy landscape can be constructed. nih.gov

This landscape maps the potential energy of the molecule as a function of its geometry. The lowest points on this surface, or energy minima, correspond to stable conformers. The energy differences between conformers, calculated from this analysis, allow for the determination of the most probable structure of the molecule at a given temperature. For this compound, this analysis would clarify the preferred orientation of the bulky and electronegative dichloroacetyl group.

Analysis of Molecular Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Electrophilicity Index)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO represents the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.orgresearchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to reaction. semanticscholar.org From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including the electrophilicity index (ω), which quantifies a molecule's ability to act as an electrophile. uchile.cldergipark.org.tr For this compound, the presence of the electron-withdrawing dichloroacetyl group is expected to lower the LUMO energy, making it a potentially strong electrophile.

Table 2: Illustrative Molecular Reactivity Descriptors for a Pyridine (B92270) Derivative Note: Data adapted from a study on a related compound to illustrate the typical values obtained from DFT calculations. researchgate.net

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.52 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | |

| Energy Gap | ΔE | 5.35 |

| Chemical Potential | μ | -3.85 |

| Chemical Hardness | η | 2.68 |

| Electrophilicity Index | ω | 2.76 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. rsc.org It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of both the pyridinone and acetyl carbonyl groups, highlighting them as primary sites for interaction with electrophiles or hydrogen bond donors. Conversely, regions near the hydrogen atoms and potentially the chlorine atoms would exhibit a more positive potential (blue/green).

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edunih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand (a small molecule) within the active site of a biological target, typically a protein. semanticscholar.orgamazonaws.com This method is central to drug discovery and design. nih.gov The process involves generating numerous possible conformations of the ligand within the protein's binding pocket and scoring them based on how well they fit geometrically and energetically. plos.org

If this compound were to be investigated as a potential inhibitor of a specific enzyme, docking simulations would be performed to predict its binding orientation. The results would be reported as a binding energy or a scoring function value (e.g., Glide GScore), with lower energy values indicating a more favorable interaction. The simulation also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov

In Silico Approaches for Scaffold Design and Optimization

The insights gained from the aforementioned computational studies serve as a foundation for the rational design and optimization of new molecules. uchile.cl By understanding the structure-activity relationships (SAR) at a theoretical level, chemists can make informed decisions about how to modify a chemical scaffold to enhance desired properties.

For instance, if docking studies for this compound reveal that a particular functional group is not making favorable contact with the target protein, that group can be computationally replaced with others to improve binding affinity. semanticscholar.org Similarly, if HOMO-LUMO analysis suggests the reactivity needs to be tuned, electron-donating or electron-withdrawing groups can be strategically added to the scaffold. This iterative cycle of in silico design, prediction, and synthesis accelerates the development of molecules with optimized function.

Exploration of 1 Dichloroacetyl Pyridin 4 1h One in Advanced Medicinal Chemistry Research

Design Principles for Pyridinone-Based Bioactive Molecules

The design of bioactive molecules centered around the pyridinone core is guided by several key principles aimed at optimizing interactions with biological targets and achieving desired pharmacological profiles. The inherent characteristics of the 4(1H)-pyridone heterocycle, being relatively polar, contribute to favorable aqueous solubility, a crucial property for drug development. nih.gov

Structure-guided drug design is a cornerstone of this process. nih.gov By understanding the three-dimensional structure of the target protein, medicinal chemists can rationally design pyridinone derivatives with substituents that form specific, high-affinity interactions with the binding site. This approach was successfully employed in the development of selective inhibitors for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal Domain (BET) proteins. nih.govuchicago.edu The design process often involves creating a hybridized 3D-QSAR model to guide the synthesis of new scaffolds. mdpi.com

Furthermore, the versatility of the pyridinone scaffold allows for the introduction of a wide array of chemical groups at various positions, enabling the fine-tuning of properties such as potency, selectivity, and metabolic stability. nih.govnih.gov For instance, the addition of bulky groups or specific functional moieties can enhance binding affinity and modulate the molecule's pharmacokinetic properties. nih.gov The ability to systematically modify the scaffold makes it an attractive starting point for developing new drugs targeting a variety of diseases. researchgate.netnih.gov

Role as a Scaffold in Structure-Activity Relationship (SAR) Studies

The 1-(Dichloroacetyl)pyridin-4(1H)-one scaffold is instrumental in structure-activity relationship (SAR) studies, which are fundamental to understanding how chemical structure translates into biological activity. By systematically modifying the pyridinone core and its substituents, researchers can elucidate the key molecular features required for potent and selective interaction with a biological target. nih.govuchicago.edu

For example, in the development of BET-BD1 selective inhibitors, a structure-guided drug design campaign utilized the pyridinone scaffold to explore various substitutions. nih.gov This led to the discovery that specific modifications could result in high selectivity for BD1 over the highly homologous BD2 domain. nih.gov The cocrystal structures of these inhibitors with their targets revealed the molecular basis for this selectivity, highlighting the importance of the scaffold in positioning key interacting groups. nih.gov

Similarly, SAR studies on pyridone-based EP3 antagonists involved the exploration of different linkages and ring systems attached to the pyridone core to optimize binding affinity and functional potency. nih.gov These studies demonstrated that while certain modifications improved potency, they could also impact metabolic stability, underscoring the delicate balance that must be achieved during drug optimization. nih.gov The pyrrolotriazinone scaffold, a related heterocyclic system, has also been the subject of extensive SAR studies to develop inhibitors for targets like stearoyl-CoA desaturase. mdpi.com

Mechanistic Investigations of Biological Activities at a Molecular and Cellular Level

The this compound scaffold and its derivatives have been the subject of intensive mechanistic investigations to understand their biological effects at the molecular and cellular levels. These studies encompass a range of activities, including enzyme inhibition, receptor binding, and the modulation of critical cellular pathways.

Inhibition of Specific Biological Targets (e.g., kinases, mitochondrial electron transport chain, IDH1)

The dichloroacetyl group, a key feature of the title compound, is known to be an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). nih.govnih.gov Inhibition of PDK shifts cellular metabolism from glycolysis towards oxidative phosphorylation. nih.gov This metabolic switch can have profound effects on cancer cells, which often rely on aerobic glycolysis (the Warburg effect). nih.gov Novel dichloroacetophenones have been developed as potent PDHK1 inhibitors with significant anticancer activity. nih.gov

Beyond PDK, the broader pyridinone scaffold has been utilized to target a variety of enzymes. For instance, pyridinone-based inhibitors have been developed for the cancer-associated mutant isocitrate dehydrogenase 1 (IDH1). nih.govnih.gov Mutations in IDH1 lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which drives tumorigenesis. nih.govtargetedonc.com Inhibitors based on the pyridinone scaffold can effectively reduce 2-HG levels and suppress the growth of cancer cells harboring IDH1 mutations. nih.gov

The mitochondrial electron transport chain (ETC) is another critical target. While some studies have focused on the dispensability of certain ETC components in specific tissues, the inhibition of the ETC remains a key therapeutic strategy. nih.gov Compounds like piericidin A, which share structural similarities with the side chains that can be appended to a pyridinone core, are known inhibitors of the mitochondrial electron transport system. nih.gov

Furthermore, the pyridinone scaffold has been employed in the design of inhibitors for other important enzyme classes, such as kinases. For example, a 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamide derivative, which incorporates a pyridyl moiety, was identified as a potent inhibitor of PLK1 kinase. mdpi.com

The ability to modify the this compound scaffold allows for the development of inhibitors against a wide range of biological targets, as summarized in the table below.

| Target Enzyme | Example Inhibitor Class | Key Findings |

| Pyruvate Dehydrogenase Kinase (PDK) | Dichloroacetophenones | Potent anticancer activity by shifting metabolism. nih.gov |

| Isocitrate Dehydrogenase 1 (IDH1) | 2-Thiohydantoin compounds | Reduction of D-2HG and suppression of glioma cell proliferation. nih.gov |

| Bromodomain and Extra-Terminal Domain (BET) | Pyridinone-based inhibitors | High selectivity for BD1 over BD2, leading to potent anti-inflammatory effects. nih.gov |

| Polo-like kinase 1 (PLK1) | Pyrazole-3-carboxamides | Potent and selective inhibition of a key cell cycle regulator. mdpi.com |

Modulation of Cellular Pathways (e.g., apoptosis induction, metabolic cytoprotection)

The biological activities of this compound and its analogs extend to the modulation of fundamental cellular pathways, most notably apoptosis, or programmed cell death. The dichloroacetate (B87207) (DCA) component, released from the parent compound, has been shown to induce apoptosis in various cancer cell lines. nih.gov This pro-apoptotic effect is often mediated through a shift in cellular metabolism from glycolysis to glucose oxidation, which leads to the release of pro-apoptotic factors from the mitochondria. nih.gov

Specifically, DCA treatment can lead to the translocation of reactive oxygen species (ROS) and cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspases, the executioners of apoptosis. nih.gov The inhibitor of apoptosis protein (IAP) family, which are endogenous inhibitors of this process, can be overcome by these signals. nih.gov

The modulation of metabolic pathways by DCA can also have cytoprotective effects in certain contexts, although the primary focus in cancer research is on its apoptosis-inducing properties. The ability to influence such a fundamental process as apoptosis makes compounds based on this scaffold of significant interest in the development of new cancer therapies.

Development of Chemical Probes and Research Tools based on the Scaffold

The versatility of the this compound scaffold extends beyond therapeutic applications to the development of chemical probes and research tools. These specialized molecules are designed to study biological systems with high precision and are invaluable for target identification, validation, and understanding complex cellular processes. nih.govmdpi.com

Chemical probes are small molecules that interact with a specific protein target and can be used to modulate its function in a controlled manner. researchgate.net The pyridinone scaffold, due to its adaptability, can be modified to create such probes. For example, by incorporating reporter tags such as fluorescent dyes or "clickable" functional groups, researchers can visualize the localization of the target protein within cells or tissues. mdpi.com

The development of clickable epichaperome probes, for instance, allows for the detection of pathogenic protein assemblies in neurodegenerative diseases with single-cell resolution. nih.govmdpi.com While not directly based on the this compound scaffold, this work exemplifies the principles that can be applied to it. By attaching a "click" handle to a pyridinone-based inhibitor, one could create a probe to study the distribution and dynamics of its target enzyme, such as PDK or a specific kinase.

These research tools are critical for dissecting cellular signaling pathways and understanding the molecular mechanisms of disease. The ability to develop probes from a scaffold with known biological activity provides a powerful approach to further investigate its therapeutic potential and uncover new biological roles.

Research on Metabolic Stability and Prodrug Strategies of Analogues (focus on chemical modification research)

A critical aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties, including adequate metabolic stability. The 4(1H)-pyridone heterocycle itself is considered relatively polar, which can contribute to increased metabolic stability compared to more hydrophobic ring systems. nih.gov Research has shown that metabolic stability generally increases from 9-acridones to 4-quinolones to 4-pyridones. nih.gov

Prodrug strategies represent another important approach to improve the drug-like properties of pyridinone-based compounds. nih.govnih.gov A prodrug is an inactive or less active precursor that is converted into the active drug within the body. This approach can be used to enhance solubility, permeability, and bioavailability, as well as to overcome issues with metabolic instability. nih.govnih.gov

For example, if a particular pyridinone analogue exhibits poor membrane permeability, a lipophilic promoiety could be attached to create a prodrug that can more easily cross cell membranes. Once inside the cell, this promoiety would be cleaved by cellular enzymes to release the active drug. The dichloroacetyl group in this compound can itself be considered a promoiety that releases dichloroacetate. This principle can be extended to other analogues of the pyridinone scaffold to address a variety of pharmacokinetic challenges.

The table below summarizes some of the chemical modification strategies employed to enhance the properties of pyridinone analogues.

| Strategy | Chemical Modification | Desired Outcome |

| Metabolic Stability | Replacement of labile groups (e.g., with piperidine (B6355638) analogues) | Improved resistance to metabolic degradation. nih.gov |

| Introduction of polar functional groups | Increased stability, though the effect can be variable. nih.gov | |

| Prodrug Design | Attachment of lipophilic promoieties (e.g., pivaloyloxymethyl esters) | Enhanced membrane permeability and oral absorption. nih.gov |

| Use of cleavable linkers | Targeted release of the active drug at the site of action. nih.gov |

Through these focused chemical modification efforts, the therapeutic potential of bioactive molecules derived from the this compound scaffold can be significantly enhanced.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of specific research published on the chemical compound This compound within the context of advanced medicinal chemistry and rational drug design.

Rational drug design heavily relies on the availability of initial research data, such as the biological activity of a lead compound and its interactions with a biological target. This information is crucial for initiating computational modeling, SAR studies, and subsequent chemical modifications to optimize the compound's therapeutic properties. The lack of such foundational data for this compound means that it has not been a subject of focused investigation in drug discovery efforts, or at least, such research has not been made publicly available.

While the dichloroacetyl group is a known feature in some biologically active molecules, and the pyridin-4(1H)-one core is a well-established pharmacophore, the specific combination in this compound has not been explored in the available scientific literature. Therefore, a detailed analysis of its role in rational drug design, including data tables and specific research findings, cannot be provided at this time.

Further research into the synthesis and biological screening of this compound would be required to generate the necessary data to explore its potential in medicinal chemistry and to undertake any rational drug design approaches based on this scaffold.

Future Directions and Emerging Research Avenues for 1 Dichloroacetyl Pyridin 4 1h One

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 1-(dichloroacetyl)pyridin-4(1H)-one is foundational to its exploration. Future research will likely focus on developing efficient and environmentally benign synthetic methodologies. Traditional methods for the N-acylation of pyridin-4(1H)-one often involve the use of dichloroacetyl chloride, a reactive and corrosive reagent. nih.govwikipedia.orgnj.gov This process can be effective but may suffer from drawbacks such as the need for stringent reaction conditions and the generation of hazardous byproducts. nih.gov

To address these limitations, the development of "green" synthetic approaches is a key future direction. rsc.orgrasayanjournal.co.inresearchgate.net These methods prioritize the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions, such as microwave-assisted synthesis or multicomponent reactions. rasayanjournal.co.innih.gov For instance, research could explore the use of alternative acylating agents or catalytic systems that avoid the use of dichloroacetyl chloride. One-pot multicomponent reactions, which allow the assembly of complex molecules from simple starting materials in a single step, represent another promising avenue for the efficient and sustainable synthesis of pyridinone derivatives. rasayanjournal.co.innih.gov The use of polymer-supported synthesis could also facilitate the creation of focused libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry Methods | Reduced waste, lower toxicity, energy efficiency. rsc.orgrasayanjournal.co.in | Development of catalytic systems, use of benign solvents. |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields. nih.gov | Optimization of reaction parameters for dichloroacetylation. |

| Multicomponent Reactions | High atom economy, operational simplicity. rasayanjournal.co.innih.gov | Design of novel one-pot syntheses for 1-acyl-pyridin-4(1H)-ones. |

| Polymer-Supported Synthesis | Facile purification, potential for library synthesis. nih.gov | Development of a solid-phase synthesis route for this compound. |

Advanced Mechanistic Studies on Biological Interactions

A significant area of future research will be the elucidation of the precise biological mechanisms of action of this compound. The dichloroacetate (B87207) (DCA) moiety is a known inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). ascopubs.orgguidetopharmacology.orgdrugbank.com By inhibiting PDK, DCA shifts cellular metabolism from glycolysis towards oxidative phosphorylation, a phenomenon known as the reverse Warburg effect. nih.govdcaguide.org This metabolic switch can induce apoptosis in cancer cells and has been the basis for investigating DCA as a potential anticancer agent. nih.govdcaguide.orgnih.govmdpi.com

It is hypothesized that this compound will act as a prodrug, delivering the active dichloroacetate to target cells. The pyridinone scaffold, a common "privileged structure" in medicinal chemistry, can influence the compound's pharmacokinetic and pharmacodynamic properties, such as cell permeability and target engagement. frontiersin.orgnih.govresearchgate.net Advanced mechanistic studies will be crucial to understand how the pyridinone carrier modulates the activity of the dichloroacetyl group. These studies could involve:

In vitro assays to confirm the inhibition of PDK and the subsequent metabolic shift in cancer cell lines.

Proteomics and metabolomics studies to identify the downstream effects of the compound on cellular pathways.

Structural biology studies to determine how this compound or its metabolites interact with target proteins.

Understanding these mechanisms will be critical for optimizing the compound's therapeutic potential and identifying potential off-target effects. ascopubs.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling: Using ML algorithms to build models that predict the biological activity of novel pyridinone derivatives based on their chemical structure. nih.gov This can help prioritize the synthesis of compounds with the highest potential for therapeutic efficacy.

De novo drug design: Employing generative AI models to design novel pyridinone derivatives with desired properties, such as enhanced potency, improved selectivity, or better pharmacokinetic profiles. arxiv.orgethz.ch

Predictive modeling of ADMET properties: Using AI to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of new analogs, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

Virtual screening: Utilizing AI-powered virtual screening of large compound libraries to identify other potential molecular targets for this compound and its derivatives. nih.gov

Exploration of New Therapeutic Areas and Target Classes for Pyridinone Derivatives

The pyridinone scaffold is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. frontiersin.orgnih.govnih.gov The dichloroacetate component has been investigated primarily for its anticancer and metabolic modulatory effects. nih.govnih.govmdpi.comnih.gov The combination of these two entities in this compound opens up exciting possibilities for exploring new therapeutic applications.

Future research should not be limited to oncology. The known anti-inflammatory properties of some pyridinone derivatives suggest that this compound could be investigated for the treatment of inflammatory diseases. nih.gov Given the role of metabolic dysfunction in various pathologies, the metabolic-modulating effects of the dichloroacetyl group could be relevant in conditions beyond cancer, such as certain cardiovascular or neurodegenerative disorders. nih.govnih.gov

The exploration of new target classes is another important avenue. While PDK is the primary known target of dichloroacetate, the pyridinone scaffold can interact with a variety of other biological targets. frontiersin.orgnih.gov High-throughput screening and chemoproteomics approaches could be employed to identify novel protein targets for this compound, potentially uncovering new therapeutic opportunities.

Potential Application in Materials Science or Chemical Sensors Research

Beyond its therapeutic potential, the unique chemical structure of this compound and its derivatives could find applications in materials science and chemical sensing. Pyridine (B92270) and pyridinone-containing compounds have been utilized in the development of polymers and coordination complexes. nih.govmdpi.com The ability of the pyridinone ring to participate in hydrogen bonding and coordinate with metal ions makes it an attractive building block for creating novel materials with specific properties. frontiersin.orgnih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.